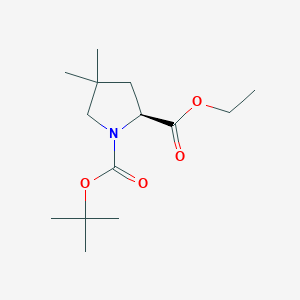

ETHYL 1-BOC-4,4-DIMETHYL-L-PROLINATE

CAS No.: 1001353-86-1

Cat. No.: VC2933912

Molecular Formula: C14H25NO4

Molecular Weight: 271.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1001353-86-1 |

|---|---|

| Molecular Formula | C14H25NO4 |

| Molecular Weight | 271.35 g/mol |

| IUPAC Name | 1-O-tert-butyl 2-O-ethyl (2S)-4,4-dimethylpyrrolidine-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C14H25NO4/c1-7-18-11(16)10-8-14(5,6)9-15(10)12(17)19-13(2,3)4/h10H,7-9H2,1-6H3/t10-/m0/s1 |

| Standard InChI Key | ZWNSAGPRRVZFDV-JTQLQIEISA-N |

| Isomeric SMILES | CCOC(=O)[C@@H]1CC(CN1C(=O)OC(C)(C)C)(C)C |

| SMILES | CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)(C)C |

| Canonical SMILES | CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)(C)C |

Introduction

CHEMICAL STRUCTURE AND PROPERTIES

Molecular Architecture

The structure consists of a pyrrolidine backbone substituted with two methyl groups at the 4-position, an N-Boc group, and an ethyl ester at the 1- and 2-positions, respectively. The dual methyl substitution introduces significant steric bulk, while the Boc group and ethyl ester enhance solubility and stability under acidic conditions.

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 271.35 g/mol |

| CAS Number | 1001353-86-1 |

| Key Functional Groups | Boc, ethyl ester, dimethyl substitution |

| Chirality | L-proline backbone configuration |

The dimethyl substitution at the 4-position creates a rigid, non-planar structure that may restrict conformational flexibility, potentially modulating interactions in biological systems.

SYNTHESIS AND PREPARATION

Esterification of 1-Boc-4,4-Dimethyl-L-Proline

The primary synthesis route involves esterifying 1-Boc-4,4-dimethyl-L-proline with ethanol under acidic catalysis. Sulfuric acid or hydrochloric acid is typically employed to drive the reaction to completion, with refluxing conditions (e.g., ethanol/water mixtures) ensuring high yields.

| Step | Conditions |

|---|---|

| Substrate | 1-Boc-4,4-dimethyl-L-proline |

| Reagent | Ethanol, H₂SO₄/HCl |

| Temperature | Reflux |

| Reaction Time | 4–6 hours |

| Yield | ~70–85% (estimated) |

The ethyl ester moiety is introduced via nucleophilic acyl substitution, where ethanol displaces the hydroxyl group of the proline carboxylic acid. The Boc group remains intact under these conditions due to its stability toward mild acids.

CHEMICAL REACTIONS AND TRANSFORMATIONS

Oxidation Reactions

The ethyl ester and Boc groups are susceptible to oxidation. For example, strong oxidizing agents (e.g., KMnO₄, CrO₃) may convert the ester to a carboxylic acid or cleave the Boc group, though such reactions are less common due to the compound’s steric hindrance.

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) could reduce the ester to a primary alcohol, though the dimethyl substitution may slow reaction kinetics. The Boc group typically remains unaffected under these conditions.

Substitution Reactions

The Boc group can be displaced by nucleophiles (e.g., amines, thiols) in acidic media (e.g., TFA/DCM), yielding free 4,4-dimethyl-L-proline derivatives. The ethyl ester may undergo transesterification with other alcohols under basic conditions.

APPLICATIONS IN SCIENTIFIC RESEARCH

Peptide Synthesis

The Boc group is a standard protecting group in solid-phase peptide synthesis (SPPS). Ethyl 1-Boc-4,4-dimethyl-L-prolinate serves as a building block for incorporating sterically hindered proline analogs into peptides, which can induce β-turn structures or enhance metabolic stability.

Drug Development

The dimethyl substitution and Boc group may modulate target binding in enzyme inhibitors or receptor antagonists. For example, the steric bulk could mimic natural ligands or block non-productive binding modes.

COMPARISON WITH RELATED COMPOUNDS

| Compound | Structure | Key Differences |

|---|---|---|

| Ethyl 1-Boc-L-prolinate | No dimethyl substitution | Reduced steric hindrance |

| N-Boc-4,4-difluoro-L-proline | Fluorine at 4-position | Enhanced metabolic stability |

| cis-N-Boc-4-hydroxy-L-proline | Hydroxyl at 4-position | Increased hydrogen-bonding capacity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume